1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4
Brand Name: Vulcanchem
CAS No.: 1246820-34-7
VCID: VC0131310
InChI: InChI=1S/C14H28OSi2/c1-13(2,3)17(7,8)15-14(9-10-14)11-12-16(4,5)6/h9-10H2,1-8H3/i9D2,10D2
SMILES: CC(C)(C)[Si](C)(C)OC1(CC1)C#C[Si](C)(C)C
Molecular Formula: C₁₄H₂₄D₄OSi₂
Molecular Weight: 272.57

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4

CAS No.: 1246820-34-7

Cat. No.: VC0131310

Molecular Formula: C₁₄H₂₄D₄OSi₂

Molecular Weight: 272.57

* For research use only. Not for human or veterinary use.

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 - 1246820-34-7

Specification

CAS No. 1246820-34-7
Molecular Formula C₁₄H₂₄D₄OSi₂
Molecular Weight 272.57
IUPAC Name tert-butyl-dimethyl-[2,2,3,3-tetradeuterio-1-(2-trimethylsilylethynyl)cyclopropyl]oxysilane
Standard InChI InChI=1S/C14H28OSi2/c1-13(2,3)17(7,8)15-14(9-10-14)11-12-16(4,5)6/h9-10H2,1-8H3/i9D2,10D2
SMILES CC(C)(C)[Si](C)(C)OC1(CC1)C#C[Si](C)(C)C

Introduction

Chemical Structure and Properties

Structural Components

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 consists of several key structural elements that define its chemical identity. The core structure is a cyclopropane ring with four deuterium atoms replacing the hydrogen atoms typically found in the ring. This deuteration provides unique spectroscopic properties and makes the compound valuable for mechanistic studies. Attached to the cyclopropane ring is a tertiary carbon bearing two important functional groups: a tert-butyldimethylsilyloxy (TBDMS) group protecting a tertiary alcohol, and an ethynyl group capped with a trimethylsilyl (TMS) moiety .

The presence of two different silyl protective groups—TBDMS on the alcohol and TMS on the alkyne—creates opportunities for selective transformations, as these groups exhibit different reactivity profiles under various conditions. This orthogonal protection strategy is a sophisticated design element in this molecule.

Physical and Chemical Properties

Based on the compound's structure, the following physical and chemical properties can be anticipated:

PropertyCharacteristicBasis for Determination
CAS Number1246820-34-7Chemical registry identification
Molecular FormulaC₁₄H₂₄D₄OSi₂Derived from complete structure
Molecular Weight288.57 g/molCalculated from molecular formula
Physical StateColorless liquid or low-melting solidTypical for similar silylated compounds
SolubilitySoluble in non-polar organic solventsDue to lipophilic silyl groups
StabilityMoisture-sensitive; stable under anhydrous conditionsBased on silyl ether chemistry

The compound's stability is primarily dictated by its silyl ether and alkyne functionalities. The TBDMS group is susceptible to hydrolysis under acidic conditions and is particularly sensitive to fluoride ions. The TMS-protected alkyne displays greater lability under basic conditions compared to the TBDMS group, allowing for selective deprotection strategies.

Synthesis Methodology

StepTransformationKey Reagents and Conditions
1Deuterated cyclopropane formationDeuterated diazomethane or similar carbene source with appropriate olefin
2Introduction of ethynyl groupLithium acetylide addition to cyclopropyl ketone
3TMS capping of alkynen-BuLi followed by TMSCl at low temperature
4TBDMS protection of tertiary alcoholTBDMSCl, imidazole in DMF or similar conditions

Each step requires careful control of reaction conditions to ensure stereoselectivity and to preserve the integrity of the deuterium labeling. The sequence may vary depending on specific synthetic strategy, with protection steps possibly occurring earlier in the sequence.

Purification and Characterization

Purification of this compound would likely employ the following techniques:

  • Column chromatography using silica gel with non-polar eluents (hexane/ethyl acetate mixtures)

  • Potential recrystallization from appropriate solvent systems for solid forms

  • Distillation under reduced pressure for liquid forms

Characterization would typically involve a complement of spectroscopic techniques:

Analytical MethodExpected ObservationsAnalytical Value
¹H NMRSignals for TBDMS and TMS groups; minimal signals from cyclopropaneConfirms silyl group presence
²H NMRSignals corresponding to cyclopropane deuterium atomsVerifies deuterium incorporation
¹³C NMRSignals for cyclopropane carbons, alkyne carbons, and silyl groupsConfirms carbon framework
IRSi-O stretching (1050-1100 cm⁻¹); C≡C stretching (2100-2200 cm⁻¹)Functional group verification
Mass SpectrometryMolecular ion and fragments from silyl group lossesMolecular weight confirmation

Applications in Research and Industry

Spectroscopic Applications

TransformationConditionsExpected Product
Selective TMS removalK₂CO₃ in MeOH, 0°CTerminal alkyne with intact TBDMS
Selective TBDMS removalTBAF (1 equiv.), THF, -78°CFree tertiary alcohol with intact TMS-alkyne
Complete deprotectionExcess TBAF, THF, rtFree tertiary alcohol with terminal alkyne

These selective transformations enable the use of this compound in divergent synthesis, where a single intermediate can be transformed into multiple different products through selective functionalization.

Chemical Reactivity and Transformations

Reactivity of Functional Groups

The compound contains multiple reactive sites with distinct reactivity profiles:

Functional GroupReactivityPotential Transformations
TBDMS etherSusceptible to fluoride-induced cleavageDeprotection to reveal tertiary alcohol
TMS-capped alkyneSelective desilylation under mild basic conditionsFormation of terminal alkyne
Cyclopropane ringStrain-activated toward ring-openingRing-opened products under appropriate conditions

Selective Transformation Strategies

The differential reactivity of the silyl protective groups enables sophisticated synthetic strategies:

  • The TMS group can be selectively removed under mild basic conditions (K₂CO₃ in MeOH) to reveal a terminal alkyne while preserving the TBDMS protection

  • The terminal alkyne can then participate in click chemistry, Sonogashira coupling, or other alkyne-specific transformations

  • Subsequent TBDMS deprotection would reveal a tertiary alcohol that could undergo further functionalization

These sequential transformations illustrate the value of orthogonal protection strategies in complex molecule synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides critical structural information about 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4. The expected key features in various NMR experiments include:

NMR ExperimentKey SignalsChemical Shift Ranges (ppm)
¹H NMRTBDMS Si(CH₃)₂0.05-0.15
TBDMS C(CH₃)₃0.85-0.95
TMS Si(CH₃)₃0.15-0.25
¹³C NMRCyclopropane carbons15-30
Alkyne carbons85-100
TBDMS and TMS carbons-5 to 25
²H NMRCyclopropane deuterium atomsWould appear at positions analogous to proton shifts

The absence of signals from the cyclopropane protons in the ¹H NMR spectrum, coupled with corresponding signals in the ²H NMR spectrum, would confirm successful deuteration of the cyclopropane ring.

Mass Spectrometry

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns characteristic of silylated compounds. Expected features include:

  • Molecular ion peak corresponding to the compound's molecular weight

  • Fragment ions from loss of TMS group (M-73)

  • Fragment ions from loss of TBDMS group (M-115)

  • Characteristic isotopic pattern influenced by deuterium incorporation

The exact mass measurement would be particularly valuable for confirming the molecular formula and the degree of deuterium incorporation.

Storage ParameterRecommendationRationale
Temperature-20°C or belowMinimizes potential degradation
AtmosphereUnder inert gas (nitrogen or argon)Prevents hydrolysis of silyl groups
ContainerSeptum-sealed, moisture-proof vialProtects against humidity
Light exposureAmber containerPrevents potential photochemical reactions

Long-term storage should include desiccants and potentially oxygen scavengers to maintain compound integrity.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 exist, each with distinctive properties:

Related CompoundCAS NumberStructural DifferencesComparative Properties
1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d41246817-59-3Lacks TMS group on alkyneMore reactive alkyne terminus; similar NMR profile for silyl ether region
Non-deuterated 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropaneNot specifiedContains hydrogen instead of deuteriumDifferent NMR profile; similar chemical reactivity
1-Hydroxy-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4Not specifiedLacks TBDMS protectionHigher polarity; reactive tertiary alcohol

The deuteration pattern and dual silyl protection distinguish 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 from its analogs, giving it unique spectroscopic properties while maintaining similar chemical reactivity patterns.

Functional Comparisons

The functional properties of these compounds differ primarily in their:

  • Stability profiles - doubly protected compounds show enhanced stability

  • Solubility patterns - silylated compounds display greater solubility in non-polar solvents

  • Spectroscopic characteristics - deuterated compounds show distinctive NMR patterns

  • Reactivity selectivity - compounds with different protective groups enable selective transformations

These differences make each analog suitable for specific applications in synthetic chemistry and analytical studies.

Current Research Trends and Future Directions

Current Applications

Current research involving compounds like 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 focuses on:

  • Development of deuterated internal standards for quantitative analysis

  • Utilization as building blocks in complex molecule synthesis

  • Exploration of deuterium isotope effects on reaction mechanisms

  • Application in drug discovery as metabolically stabilized analogs

The unique combination of structural features in this compound makes it particularly valuable in research requiring precise control over functional group transformations.

Future Research Directions

Potential future research directions involving this compound include:

  • Exploration of catalytic methods for selective functionalization of the cyclopropane ring

  • Development of convergent synthetic routes incorporating this compound as a key intermediate

  • Investigation of potential applications in materials science, particularly in silicon-containing polymers

  • Studies of deuterium isotope effects on cyclopropane ring-opening reactions

As synthetic methodologies continue to advance, compounds with orthogonal protective groups and isotopic labeling will likely find expanded applications in both research and industrial settings.

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